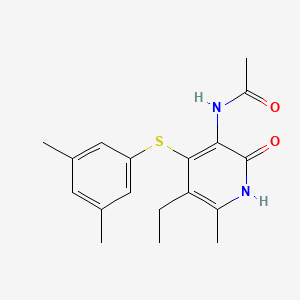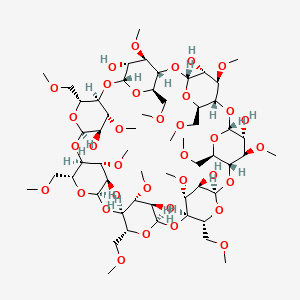
3,6-Di-O-methyl-beta-cyclodextrin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Di-O-methyl-beta-cyclodextrin is a derivative of beta-cyclodextrin, a cyclic oligosaccharide composed of seven glucose units linked by alpha-1,4-glycosidic bonds. This compound is characterized by the methylation of hydroxyl groups at the 3 and 6 positions of the glucose units. The modification enhances its solubility and ability to form inclusion complexes with various guest molecules, making it valuable in numerous scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Di-O-methyl-beta-cyclodextrin typically involves the selective methylation of beta-cyclodextrin. One common method is the reaction of beta-cyclodextrin with methyl iodide in the presence of a strong base such as sodium hydroxide. The reaction is carried out in an aqueous medium at elevated temperatures to ensure complete methylation of the hydroxyl groups at the 3 and 6 positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The product is then purified through crystallization and filtration techniques to remove any unreacted starting materials and by-products .
Análisis De Reacciones Químicas
Types of Reactions: 3,6-Di-O-methyl-beta-cyclodextrin undergoes various chemical reactions, including:
Substitution Reactions: The methylated hydroxyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Complexation Reactions: It forms inclusion complexes with a wide range of guest molecules through non-covalent interactions, enhancing the solubility and stability of the guest molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides and bases like sodium hydroxide are commonly used.
Major Products:
Functionalized Cyclodextrins: Substitution reactions can yield various functionalized derivatives of this compound.
Inclusion Complexes: The major products of complexation reactions are the inclusion complexes formed with guest molecules, which have enhanced solubility and stability.
Aplicaciones Científicas De Investigación
3,6-Di-O-methyl-beta-cyclodextrin has a wide range of applications in scientific research:
Mecanismo De Acción
The primary mechanism by which 3,6-Di-O-methyl-beta-cyclodextrin exerts its effects is through the formation of inclusion complexes. The hydrophobic cavity of the cyclodextrin molecule encapsulates hydrophobic guest molecules, shielding them from the aqueous environment. This encapsulation enhances the solubility, stability, and bioavailability of the guest molecules. The molecular targets and pathways involved depend on the specific guest molecule being encapsulated .
Comparación Con Compuestos Similares
2,6-Di-O-methyl-beta-cyclodextrin: Similar to 3,6-Di-O-methyl-beta-cyclodextrin but with methylation at the 2 and 6 positions.
2,3,6-Tri-O-methyl-beta-cyclodextrin: A derivative with methylation at the 2, 3, and 6 positions, offering even greater solubility and complexation capabilities
Uniqueness: this compound is unique due to its specific methylation pattern, which provides a balance between solubility and the ability to form stable inclusion complexes. This makes it particularly useful in applications where moderate solubility enhancement and strong complexation are required .
Propiedades
Número CAS |
123155-22-6 |
|---|---|
Fórmula molecular |
C56H98O35 |
Peso molecular |
1331.4 g/mol |
Nombre IUPAC |
(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-36,38,40,42,44,46,48-heptamethoxy-5,10,15,20,25,30,35-heptakis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-37,39,41,43,45,47,49-heptol |
InChI |
InChI=1S/C56H98O35/c1-64-15-22-36-43(71-8)29(57)50(78-22)86-37-23(16-65-2)80-52(31(59)45(37)73-10)88-39-25(18-67-4)82-54(33(61)47(39)75-12)90-41-27(20-69-6)84-56(35(63)49(41)77-14)91-42-28(21-70-7)83-55(34(62)48(42)76-13)89-40-26(19-68-5)81-53(32(60)46(40)74-11)87-38-24(17-66-3)79-51(85-36)30(58)44(38)72-9/h22-63H,15-21H2,1-14H3/t22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-/m1/s1 |
Clave InChI |
VTLMEPDCCLBSJF-DXCNPSTGSA-N |
SMILES isomérico |
COC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3OC)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4OC)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5OC)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6OC)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7OC)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8OC)O)COC)COC)COC)COC)COC)COC)O)OC |
SMILES canónico |
COCC1C2C(C(C(O1)OC3C(OC(C(C3OC)O)OC4C(OC(C(C4OC)O)OC5C(OC(C(C5OC)O)OC6C(OC(C(C6OC)O)OC7C(OC(C(C7OC)O)OC8C(OC(O2)C(C8OC)O)COC)COC)COC)COC)COC)COC)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


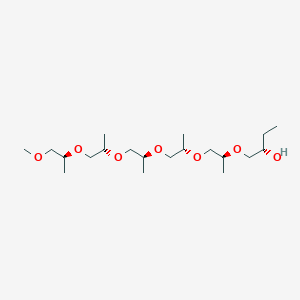
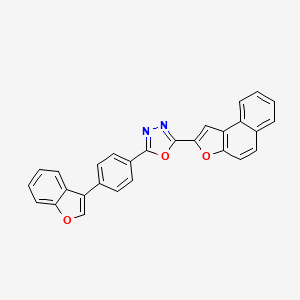
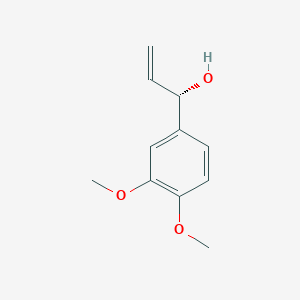

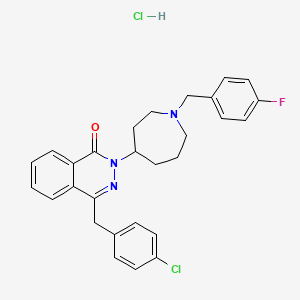
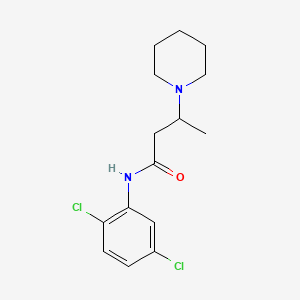

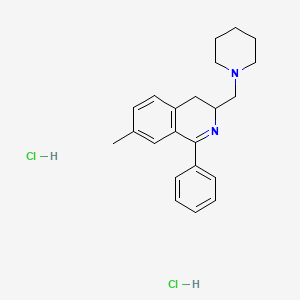
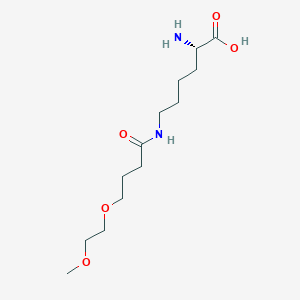

![N-[1-[3-(4-ethyl-5-oxotetrazol-1-yl)propyl]piperidin-4-yl]-N-phenylpropanamide](/img/structure/B15189451.png)

